5,6-Dihydrodicyclopentadiene
CAS No.:
Cat. No.: VC13548978
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14 |
|---|---|
| Molecular Weight | 134.22 g/mol |
| IUPAC Name | (1S,7R)-tricyclo[5.2.1.02,6]dec-3-ene |
| Standard InChI | InChI=1S/C10H14/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,7-10H,3-6H2/t7-,8+,9?,10?/m0/s1 |
| Standard InChI Key | HANKSFAYJLDDKP-AFWXGSBKSA-N |
| Isomeric SMILES | C1C[C@H]2C[C@@H]1C3C2C=CC3 |
| SMILES | C1CC2CC1C3C2C=CC3 |
| Canonical SMILES | C1CC2CC1C3C2C=CC3 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and CAS Registry Numbers
5,6-Dihydrodicyclopentadiene is identified by two distinct CAS Registry Numbers: 4488-57-7 and 2826-19-9 . This discrepancy arises from differences in nomenclature conventions and structural interpretations. The compound is systematically named tricyclo[5.2.1.0²,⁶]dec-3-ene or 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene, reflecting its fused bicyclic framework . Synonyms include endo-tricyclo[5.2.1.0²,⁶]dec-8-ene and 2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene, which are frequently used in technical literature .
Molecular Structure and Isomerism
The compound features a norbornene-derived structure with two cyclopentene rings fused to a central bicyclic scaffold. This arrangement confers strain energy, enhancing its reactivity in cycloaddition reactions. The endo and exo isomers of dihydrodicyclopentadiene are distinguished by the spatial orientation of substituents relative to the bridgehead carbons . Computational studies suggest that the endo isomer is thermodynamically favored due to reduced steric hindrance .
Physical and Chemical Properties
Thermodynamic and Physical Constants
Table 1 summarizes key physical properties of 5,6-dihydrodicyclopentadiene, as reported by Chemsrc, TCI America, and GlpBio .
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 1.011 g/cm³ | |
| Boiling Point | 180°C – 185.6°C | |
| Melting Point | 48–50°C | |
| Flash Point | 53.5°C | |
| Vapor Pressure (25°C) | 0.947 mmHg | |
| Refractive Index | 1.543 | |
| Solubility | Insoluble in water |
The boiling point variation (180–185.6°C) may stem from differences in experimental conditions or purity levels . The compound’s low vapor pressure (0.947 mmHg at 25°C) indicates limited volatility under ambient conditions .
Spectroscopic Data
While explicit spectroscopic data (e.g., NMR, IR) are absent in the provided sources, the compound’s structure suggests characteristic signals. For instance, the -NMR spectrum would display resonances for bridgehead hydrogens (δ 1.5–2.5 ppm) and olefinic protons (δ 5.0–6.0 ppm) . The infrared spectrum would exhibit C-H stretching vibrations near 2900 cm⁻¹ and C=C stretches at 1650 cm⁻¹ .
Synthesis and Production Methods
Laboratory-Scale Preparation
Applications in Organic Synthesis and Industrial Chemistry
Diels-Alder Reactions
5,6-Dihydrodicyclopentadiene serves as a dienophile in Diels-Alder reactions, forming six-membered cyclohexene derivatives. For example, its reaction with 1,3-butadiene yields tricyclic adducts, which are precursors to resins and elastomers . The compound’s strained structure accelerates reaction kinetics, enabling room-temperature transformations in some cases .
Polymerization and Material Science
The compound undergoes radical-initiated polymerization to produce poly(dicyclopentadiene), a thermoset polymer renowned for its high thermal stability and mechanical strength . These polymers find applications in automotive components and aerospace composites. Recent advances focus on copolymerizing dihydrodicyclopentadiene with styrene or acrylates to tailor material properties .
Precursor to Specialty Chemicals
Hydrogenation of 5,6-dihydrodicyclopentadiene yields fully saturated analogs used as plasticizers and lubricant additives . Additionally, epoxidation of its double bonds generates epoxide derivatives, which are intermediates in epoxy resin production .
| Supplier | Quantity | Price (USD) | Purity | Form |
|---|---|---|---|---|
| TCI America | 25 g | $139.00 | >95.0% | Powder/Liquid |
| Santa Cruz Biotech | 25 g | $196.00 | Unspecified | Solid |
| GlpBio | 25 µL | N/A | 10 mM | Solution |
Pricing disparities reflect differences in purification methods and supplier margins. TCI America’s product is specified as >95% pure, whereas GlpBio offers the compound as a 10 mM solution for biochemical assays .
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